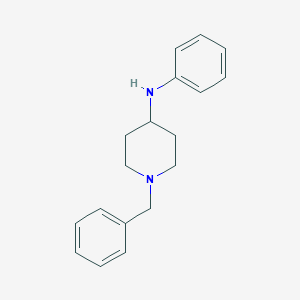

1-Benzyl-N-phenylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-benzyl-N-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXGJIFBTBJMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151125 | |

| Record name | 4-Anilino-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-56-2 | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilino-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-phenylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-1-(PHENYLMETHYL)-4-PIPERIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTW970M7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Benzyl-N-phenylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine, is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Structurally, it is a derivative of 4-anilinopiperidine, a core scaffold found in a class of potent synthetic opioids, most notably fentanyl and its analogues.[1][2] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and is also recognized as an impurity in the production of fentanyl.[3] Its biological activity is primarily associated with its action as a synthetic opioid analgesic.[4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, analytical methods, and its role within the broader context of opioid receptor signaling.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 4-ANBP | [3] |

| CAS Number | 1155-56-2 | [3] |

| Molecular Formula | C₁₈H₂₂N₂ | [3] |

| Molecular Weight | 266.38 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 82-85 °C | [No specific citation available] |

| Boiling Point | Higher temperature, data varies with purity and conditions | [7] |

| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol and chloroform. | [7] |

| pKa | Basic due to the amine groups | [7] |

Synthesis

The primary synthetic route to this compound is through the reductive amination of 1-benzyl-4-piperidone with aniline.[8] This one-pot reaction is efficient and widely used for the formation of the C-N bond.

Experimental Protocol: Reductive Amination

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

1-Benzyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol

-

Dichloromethane

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 1-Benzyl-4-piperidone (1.0 eq) in dichloroethane, add aniline (1.0 eq) followed by acetic acid (1.2 eq).[8]

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[8]

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[8]

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.[8]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[8]

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[8]

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.[8]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.[8]

-

Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[8]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

-

Injector: Split/splitless injector, operated in splitless mode.[8]

-

Injector Temperature: 280°C.[8]

-

Oven Temperature Program:

-

MS Transfer Line Temperature: 280°C.[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of methanol.[8]

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, quantification, and purification of this compound. A reverse-phase method is typically employed.

General HPLC Method Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm), and the benzylic protons will likely be a singlet around δ 3.5 ppm. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (δ 110-150 ppm), the piperidine ring carbons (δ 30-60 ppm), and the benzylic carbon (around δ 63 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H stretch: A medium to weak band around 3300-3400 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: Bands in the 1250-1350 cm⁻¹ region.

Biological Activity and Signaling Pathway

This compound is classified as a synthetic opioid analgesic.[1] While a specific signaling pathway for this exact molecule is not extensively documented in publicly available literature, its structural similarity to fentanyl suggests that it acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[9][10]

Opioid Receptor Signaling Pathway

The binding of an opioid agonist, such as this compound, to an opioid receptor (e.g., μ-opioid receptor) initiates a cascade of intracellular events.[4][6][11]

Caption: Generalized Opioid Receptor Signaling Pathway.

The key steps in this pathway are:

-

Receptor Binding: The opioid agonist binds to the extracellular domain of the μ-opioid receptor.[4]

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein (specifically of the Gi/o family). The G-protein releases GDP and binds GTP.[9]

-

G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[4]

-

Downstream Effects:

-

The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]

-

The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release (e.g., glutamate, substance P). It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron.[6]

-

-

Cellular Response: The combination of reduced neurotransmitter release and neuronal hyperpolarization leads to a decrease in neuronal excitability and the ultimate analgesic effect.[6]

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow Diagram.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a compound of considerable importance in the field of synthetic opioid chemistry. This guide has provided a detailed overview of its fundamental properties, including its synthesis via reductive amination, methods for its analytical characterization, and its presumed mechanism of action through the opioid receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its safe handling, effective use in research and development, and a deeper understanding of its chemical and biological characteristics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [stenutz.eu]

- 6. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 7. This compound: Structure, Uses, Safety Data & Supplier Information | Buy in China [pipzine-chem.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 11. Video: Opioid Receptors: Overview [jove.com]

"4-Anilino-1-benzylpiperidine" chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, characterization, and synthesis of 4-Anilino-1-benzylpiperidine. This compound is a significant analytical reference standard and is recognized as an impurity in the synthesis of several opioids, including fentanyl and its analogs. Its well-defined structure and properties are crucial for researchers in medicinal chemistry, pharmacology, and analytical sciences.

Chemical Structure and Properties

4-Anilino-1-benzylpiperidine, with the systematic IUPAC name 1-benzyl-N-phenylpiperidin-4-amine, is a tertiary amine containing a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with an anilino group.

Chemical Structure:

Molecular Formula: C₁₈H₂₂N₂[1]

Molecular Weight: 266.38 g/mol [1][2]

The key physicochemical properties of 4-Anilino-1-benzylpiperidine are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Physical State | Crystalline solid | [1] |

| Melting Point | 283-285 °C (decomposes) | [3] |

| pKa (Predicted) | 8.18 ± 0.10 | [4] |

| Solubility | Soluble in dichloromethane. Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml), and Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml). | [4],[1] |

| UV max (λmax) | 249, 296 nm | [1] |

| Storage Temperature | -20°C | [1] |

Characterization Data

The structural elucidation and confirmation of 4-Anilino-1-benzylpiperidine are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl and anilino groups, the benzylic methylene protons, and the protons of the piperidine ring.

¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the two aromatic rings, the benzylic methylene carbon, and the carbons of the piperidine ring. The chemical shifts would be influenced by the nitrogen atoms and the aromatic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Anilino-1-benzylpiperidine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-3500 | N-H Stretch | Secondary amine of the anilino group |

| 3000-3100 | C-H Stretch (Aromatic) | Aromatic rings |

| 2800-3000 | C-H Stretch (Aliphatic) | Piperidine ring and benzyl CH₂ |

| 1580-1620 | C=C Stretch (Aromatic) | Aromatic ring vibrations |

| 1250-1350 | C-N Stretch | Amine bonds |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 4-Anilino-1-benzylpiperidine would result in a molecular ion peak [M]⁺ at m/z 266. The fragmentation pattern would be characterized by the loss of specific fragments, aiding in structural confirmation. A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. Other fragments would arise from cleavages within the piperidine ring and the anilino group.

Experimental Protocols

Synthesis of 4-Anilino-1-benzylpiperidine via Reductive Amination

A common and efficient method for the synthesis of 4-Anilino-1-benzylpiperidine is the reductive amination of 1-benzyl-4-piperidone with aniline.

Materials:

-

1-benzyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and aniline (1.0-1.2 equivalents) in dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion at room temperature.[5]

-

Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-Anilino-1-benzylpiperidine.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Anilino-1-benzylpiperidine via reductive amination.

References

An In-Depth Technical Guide to the Synthesis and Discovery of 1-Benzyl-N-phenylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 1-Benzyl-N-phenylpiperidin-4-amine, a compound of significant interest in the fields of forensic chemistry and drug development due to its role as a precursor in the synthesis of fentanyl and its analogs. This document details a robust experimental protocol for its synthesis via reductive amination, presents key analytical and characterization data, and discusses its known toxicological and pharmacological context. The discovery of this compound is intrinsically linked to the monitoring and analysis of illicit drug manufacturing, a context that is explored herein.

Introduction

This compound, also known as 4-Anilino-1-benzylpiperidine (4-ANBP), is a synthetic organic compound featuring a piperidine core with benzyl and phenylamine substituents. Its primary significance lies in its utility as a chemical intermediate in the synthesis of various biologically active molecules, most notably as a precursor to the potent synthetic opioid, fentanyl. The "discovery" of this compound is not a result of traditional pharmaceutical research and development but rather its identification as a key intermediate in clandestine fentanyl synthesis routes, such as the Janssen and Gupta methods. Its presence in seized drug samples is often used as a chemical signature to trace the synthetic pathway employed. Understanding the synthesis and properties of this compound is therefore crucial for forensic chemists, law enforcement, and researchers involved in the study and control of synthetic opioids.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Anilino-1-benzylpiperidine, 4-ANBP, N-Phenyl-1-(phenylmethyl)-4-piperidinamine |

| CAS Number | 1155-56-2 |

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 266.38 g/mol |

| Appearance | Reported as an oil or crystalline solid |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone with aniline. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of analogous 4-anilinopiperidine derivatives.

Materials:

-

1-Benzyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (glacial)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-4-piperidone (1.0 equivalent).

-

Dissolve the starting material in anhydrous 1,2-dichloroethane or dichloromethane (approximately 10 mL per gram of piperidone).

-

Add aniline (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Characterization Data

The following table summarizes the expected analytical data for this compound, based on data for a closely related analog.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 10H, Ar-H), 3.55 (s, 2H, -CH₂-Ph), 3.40-3.30 (m, 1H, piperidine-H4), 3.00-2.90 (m, 2H, piperidine-H2eq, H6eq), 2.25-2.15 (m, 2H, piperidine-H2ax, H6ax), 2.10-2.00 (m, 2H, piperidine-H3eq, H5eq), 1.60-1.50 (m, 2H, piperidine-H3ax, H5ax). |

| ¹³C NMR (CDCl₃) | δ 147.0, 138.0, 129.3, 129.1, 128.3, 127.2, 117.5, 113.5, 63.0 (-CH₂-Ph), 52.5 (piperidine-C2, C6), 50.5 (piperidine-C4), 32.5 (piperidine-C3, C5). |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₈H₂₂N₂ [M+H]⁺: 267.1856; Found: (Expected to be within a few ppm of the calculated value). |

| Appearance | Colorless to pale yellow oil or solid. |

Discovery and Context

The discovery of this compound is not documented in the context of a therapeutic drug discovery program. Instead, its identification and significance arose from forensic investigations into the clandestine synthesis of fentanyl. Law enforcement and forensic laboratories have identified this compound as a key precursor or intermediate in several illicit fentanyl production methods.[1] Its presence in seized samples provides valuable intelligence about the synthetic route employed by clandestine chemists.

The United States Drug Enforcement Administration (DEA) has recognized the importance of this compound in the illicit drug trade and has taken regulatory action to control its distribution.

Pharmacological and Toxicological Profile

There is limited publicly available information on the specific pharmacological and toxicological profile of this compound. As a precursor to fentanyl, it is not intended for human consumption, and its biological effects have not been extensively studied in a clinical setting.

Available information suggests that fentanyl precursors, including 4-anilinopiperidine derivatives, generally possess significantly lower opioid activity compared to fentanyl itself. However, the potential for other off-target effects or toxicity remains largely uncharacterized.

Relationship to Fentanyl and µ-Opioid Receptor Signaling

The ultimate synthetic product derived from this compound in the context of illicit drug manufacturing is often fentanyl. Fentanyl exerts its potent analgesic and euphoric effects primarily by acting as a strong agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The signaling pathway initiated by fentanyl binding to the MOR is well-characterized and is central to both its therapeutic and adverse effects.

Caption: µ-Opioid Receptor (MOR) signaling pathway activated by Fentanyl.

Conclusion

This compound is a compound of considerable interest, not for its therapeutic properties, but for its critical role as a precursor in the synthesis of fentanyl. This guide has provided a detailed overview of a reliable synthetic method, key analytical data, and the forensic context of its "discovery." While the direct pharmacological effects of this compound are not well-documented, its connection to the potent µ-opioid receptor agonist fentanyl underscores the importance of understanding its chemistry. The information presented here is intended to be a valuable resource for researchers, scientists, and drug development professionals working in areas related to synthetic opioids, forensic analysis, and the development of countermeasures to the opioid crisis.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-ANBP, is a critical chemical intermediate in the synthesis of fentanyl and its analogues. Its identification as a List I controlled substance by the U.S. Drug Enforcement Administration underscores its significance in the illicit production of synthetic opioids. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis pathways, analytical methodologies for its detection, and its established role as a fentanyl precursor. This document is intended to serve as a foundational resource for professionals engaged in forensic science, toxicology, and the development of countermeasures to the opioid crisis.

Chemical and Physical Properties

This compound is a synthetic organic compound with a piperidine core structure. The key identifiers and physicochemical properties are summarized in the table below.[1][2][3][4][5]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Anilino-1-benzylpiperidine, 4-ANBP, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, Fentanyl Citrate Impurity G, USP Fentanyl Related Compound D |

| CAS Number | 1155-56-2 |

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 266.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | DMF: 15 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml |

| UV max | 249, 296 nm |

Role as a Fentanyl Precursor

This compound is a known precursor in the clandestine synthesis of fentanyl.[6][7][8][9] Its regulatory control as a List I chemical by the DEA highlights its direct application in established fentanyl synthesis routes.[6][7][8][9] The Janssen method, a classic fentanyl synthesis pathway, utilizes precursors that can be derived from 4-ANBP's structural class.[7][10]

The general synthetic relationship is depicted in the following diagram:

References

- 1. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [precision.fda.gov]

- 4. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine [cymitquimica.com]

- 5. This compound [stenutz.eu]

- 6. Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [chemycal.com]

- 7. regulations.gov [regulations.gov]

- 8. GovInfo [govinfo.gov]

- 9. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 10. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

An In-depth Technical Guide to 1-Benzyl-N-phenylpiperidin-4-amine

CAS Number: 1155-56-2

Synonyms: 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 1-Benzyl-4-anilinopiperidine, Fentanyl Related Compound D, NSC 76613

Introduction

1-Benzyl-N-phenylpiperidin-4-amine is a synthetic organic compound belonging to the 4-anilinopiperidine class of chemicals.[1] Structurally, it features a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a phenylamino (anilino) group. This compound is primarily known in the scientific and regulatory communities as a key intermediate and a potential impurity in the synthesis of fentanyl and its analogues.[2] Its significance is underscored by its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA), indicating its frequent use in the illicit manufacture of controlled substances. This guide provides a comprehensive overview of its chemical properties, synthesis, and known toxicological profile, compiled for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1155-56-2 | [3] |

| Molecular Formula | C₁₈H₂₂N₂ | [3] |

| Molecular Weight | 266.38 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 100-103 °C | [5] |

| SMILES | C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 | [3] |

| InChIKey | FSXGJIFBTBJMHV-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of this compound is a critical step in several reported synthetic routes to fentanyl. A common method involves the reductive amination of 1-benzyl-4-piperidone with aniline.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 1-benzyl-4-piperidone and aniline.

Materials:

-

1-benzyl-4-piperidone

-

Aniline

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

A suitable solvent (e.g., dichloroethane, methanol)

-

An acid catalyst (e.g., acetic acid)

Procedure:

-

Dissolve 1-benzyl-4-piperidone and aniline in the chosen solvent in a reaction vessel.

-

Add the acid catalyst to the mixture.

-

Slowly add the reducing agent to the reaction mixture, maintaining temperature control as the reaction may be exothermic.

-

Stir the reaction mixture at room temperature for a sufficient period to ensure complete conversion.

-

Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Pharmacological and Toxicological Profile

Pharmacological Activity

Toxicology

Toxicological data for this compound is limited. Safety data sheets indicate that the compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[8] There are no comprehensive studies on its long-term toxicity, carcinogenicity, or reproductive effects available in the public domain.

Signaling Pathways and Mechanism of Action

Due to the limited research on the standalone biological effects of this compound, there is no information available regarding its interaction with or modulation of any specific signaling pathways. Its mechanism of action, beyond its role as a chemical intermediate, remains uncharacterized.

Conclusion

This compound is a well-identified chemical entity with a defined structure and physicochemical properties. Its primary significance lies in its role as a crucial building block in the synthesis of fentanyl and related opioids, which has led to its strict regulatory control. While synthesis methods are established, there is a notable absence of in-depth research into its own pharmacological and toxicological properties. For the scientific and drug development community, this compound currently serves more as a reference standard for analytical and forensic purposes than as a pharmacologically active agent for therapeutic development. Further research would be necessary to elucidate any intrinsic biological activity and to fully characterize its safety profile.

References

- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 2. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Speculative Mechanism of Action of 1-Benzyl-N-phenylpiperidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-Benzyl-N-phenylpiperidin-4-amine is primarily known as a precursor in the illicit synthesis of fentanyl and its analogues.[1][2][3][4] Consequently, it is a controlled substance in many jurisdictions. There is a significant lack of direct pharmacological research on this specific compound. This document, therefore, presents a speculative mechanism of action based on the known biological activities of its structural analogues. The proposed mechanisms and experimental protocols are intended to serve as a guide for future research and are not based on established data for this compound itself.

Introduction

This compound is a synthetic organic compound featuring a piperidine core, a benzyl group attached to the piperidine nitrogen, and a phenylamino group at the 4-position of the piperidine ring.[5][6] While its primary notoriety comes from its role as a key intermediate in the synthesis of the potent opioid analgesic, fentanyl, its structural similarity to a range of pharmacologically active 4-aminopiperidine derivatives suggests it may possess intrinsic biological activity. This guide explores the speculative mechanisms of action of this compound, drawing parallels with its analogues that have been investigated for various therapeutic applications.

Structural Analogs and Their Biological Activities

The pharmacological profile of this compound can be hypothesized by examining the activities of structurally related compounds. The 4-aminopiperidine scaffold is a versatile pharmacophore found in drugs targeting the central nervous system (CNS).

Opioid Receptor Modulation

The most prominent class of drugs structurally related to this compound are the phenylpiperidine opioids, with fentanyl being the most notable example.[7] These compounds are potent agonists at the µ-opioid receptor.[7] The N-phenylpropanamide side chain in fentanyl is crucial for its high affinity and efficacy. While this compound lacks this specific side chain, the core structure suggests a potential for interaction with opioid receptors.

Derivatives of 4-aminopiperidine have been explored as potent and selective delta-opioid receptor agonists and antagonists at µ and κ receptors.[8][9] This suggests that this compound could potentially act as a modulator of one or more opioid receptor subtypes.[10]

N-Type Calcium Channel Blockade

Several 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers.[11] These compounds have shown potential as analgesics, particularly for neuropathic pain. The blockade of N-type calcium channels in the dorsal horn of the spinal cord can inhibit the release of neurotransmitters involved in pain signaling. Given its 4-aminopiperidine core, this compound may exhibit similar channel-blocking activity.

Cognition Enhancement

Interestingly, some 4-aminopiperidine analogues have been investigated as cognition-enhancing drugs.[12] These compounds have shown efficacy in animal models of amnesia, suggesting a potential role in treating cognitive deficits associated with neurodegenerative diseases. The proposed mechanisms for these effects are not fully elucidated but may involve modulation of cholinergic or glutamatergic neurotransmission.

Speculative Signaling Pathways

Based on the activities of its analogues, we can speculate on the signaling pathways that this compound might modulate.

Opioid Receptor Signaling

If this compound acts as an agonist at µ-opioid receptors, it would likely activate the canonical G-protein signaling cascade. This involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.

Caption: Speculative µ-opioid receptor signaling pathway for this compound.

Role in Fentanyl Synthesis

The established role of this compound is as a precursor in the synthesis of fentanyl. The following diagram illustrates a simplified synthetic route.

Caption: Simplified synthetic pathway from this compound to Fentanyl.

Proposed Experimental Protocols

To investigate the speculative mechanisms of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to opioid receptors (µ, δ, κ) and other potential targets.

-

Methodology:

-

Prepare cell membrane homogenates expressing the human opioid receptors.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

4.1.2. Functional Assays

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at opioid receptors.

-

Methodology (GTPγS Binding Assay):

-

Use cell membranes expressing the opioid receptors.

-

Incubate the membranes with GDP and [³⁵S]GTPγS in the presence of varying concentrations of this compound.

-

Measure the amount of [³⁵S]GTPγS bound to the G-proteins as a measure of receptor activation.

-

Determine EC₅₀ and Emax values for agonism or IC₅₀ values for antagonism.

-

4.1.3. Calcium Channel Electrophysiology

-

Objective: To assess the effect of this compound on N-type calcium channels.

-

Methodology (Patch-Clamp):

-

Use a cell line stably expressing human Cav2.2 (N-type) calcium channels.

-

Perform whole-cell patch-clamp recordings to measure calcium currents.

-

Apply varying concentrations of this compound to the cells and measure the inhibition of the calcium current.

-

Determine the IC₅₀ for channel blockade.

-

In Vivo Studies

4.2.1. Analgesic Activity

-

Objective: To evaluate the potential analgesic effects of this compound.

-

Methodology (Hot Plate Test in Mice):

-

Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal).

-

At various time points after administration, place the mice on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Measure the latency to a nociceptive response (e.g., paw licking or jumping).

-

A significant increase in latency compared to the vehicle group indicates an analgesic effect.

-

4.2.2. Cognitive Effects

-

Objective: To assess the impact of this compound on learning and memory.

-

Methodology (Morris Water Maze in Rats):

-

Train rats to find a hidden platform in a circular pool of water.

-

Administer this compound or vehicle daily during the training period.

-

Measure the escape latency and path length to find the platform.

-

Conduct a probe trial with the platform removed to assess spatial memory.

-

Data Presentation

Should experimental data become available, it should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Reference Compounds

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | N-type Ca²⁺ Channel |

| This compound | TBD | TBD | TBD | TBD |

| DAMGO | 1.2 ± 0.2 | >10,000 | >10,000 | N/A |

| DPDPE | >10,000 | 1.5 ± 0.3 | >10,000 | N/A |

| U69,593 | >10,000 | >10,000 | 2.1 ± 0.4 | N/A |

| Ziconotide | N/A | N/A | N/A | 0.05 ± 0.01 |

TBD: To be determined; N/A: Not applicable. Data are presented as mean ± SEM.

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM) of this compound and Reference Compounds

| Compound | µ-Opioid Receptor (GTPγS) | N-type Ca²⁺ Channel (Patch-Clamp) |

| This compound | TBD | TBD |

| DAMGO | 15 ± 3 (EC₅₀) | N/A |

| Naloxone | 10 ± 2 (IC₅₀) | N/A |

| Ziconotide | N/A | 25 ± 5 (IC₅₀) |

TBD: To be determined; N/A: Not applicable. Data are presented as mean ± SEM.

Conclusion

While this compound is a compound of significant interest to law enforcement and regulatory agencies due to its role in illicit drug synthesis, its potential intrinsic pharmacological properties remain unexplored. Based on the activities of its structural analogues, it is plausible that this compound could interact with opioid receptors, ion channels, or other CNS targets. The speculative mechanisms and proposed experimental workflows outlined in this guide provide a framework for future research to elucidate the pharmacological profile of this compound. Such research is crucial for a comprehensive understanding of this compound and its potential physiological effects. However, given its legal status and association with illicit drug manufacturing, any research should be conducted under strict regulatory compliance and with appropriate safety precautions.

References

- 1. New and emerging drug threats in Canada: Fentanyl precursors - Canada.ca [canada.ca]

- 2. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 3. regulations.gov [regulations.gov]

- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 5. This compound [stenutz.eu]

- 6. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Profile of 1-Benzyl-N-phenylpiperidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine, is a member of the 4-anilinopiperidine chemical family, which forms the structural core of numerous clinically significant opioid analgesics. Its close structural relationship to fentanyl suggests a pharmacological profile dominated by interaction with the opioid receptor system. The primary focus of this guide is to delineate the anticipated pharmacological characteristics of this compound and to provide the necessary methodological details for its empirical investigation.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Anilino-1-benzylpiperidine, N-(1-Benzylpiperidin-4-yl)aniline |

| CAS Number | 1155-56-2 |

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 266.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

Expected Pharmacological Profile

Based on the extensive structure-activity relationship (SAR) studies of the 4-anilinopiperidine class of opioids, this compound is predicted to exhibit the following pharmacological properties:

-

Primary Target: µ-opioid receptor (MOR).

-

Expected Activity: Agonist activity at the µ-opioid receptor.

-

Potential Secondary Targets: Possible lower affinity for δ (DOR) and κ (KOR) opioid receptors.

-

Anticipated Physiological Effects: Analgesia, sedation, and potentially respiratory depression, consistent with µ-opioid receptor agonism.

Quantitative Pharmacological Data

As of the date of this publication, specific quantitative pharmacological data for this compound is not available in the peer-reviewed literature. The following tables provide a comparative context with structurally related and well-characterized compounds.

Table 1: In-Vitro Receptor Binding Affinities (Ki in nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| This compound | Not Available | Not Available | Not Available |

| Fentanyl | 0.39 | 13 | 1600 |

| Morphine | 1.8 | 230 | 300 |

| Benzylfentanyl | 213 | Not Available | Not Available |

Table 2: In-Vitro Functional Activity (EC50 in nM and Emax %)

| Compound | µ-Opioid Receptor (MOR) EC50 | µ-Opioid Receptor (MOR) Emax (%) |

| This compound | Not Available | Not Available |

| Fentanyl | 0.1 - 10 | ~100 |

| Morphine | 10 - 50 | 100 |

Table 3: In-Vivo Analgesic Potency (ED50 in mg/kg)

| Compound | Hot Plate Test (mouse) | Tail Flick Test (mouse) |

| This compound | Not Available | Not Available |

| Fentanyl | 0.01 - 0.02 | 0.01 - 0.03 |

| Morphine | 5 - 10 | 5 - 15 |

Expected Mechanism of Action and Signaling Pathways

As a presumed µ-opioid receptor agonist, this compound is expected to initiate intracellular signaling cascades typical for this G-protein coupled receptor (GPCR).

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor by an agonist like this compound leads to the coupling and activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors to produce the characteristic analgesic and other physiological effects.

Caption: Presumed µ-Opioid Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following standard experimental protocols are recommended.

In-Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for µ, δ, and κ opioid receptors.

-

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-Naloxone (non-selective antagonist) or receptor-selective radioligands like [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), and [³H]-U69,593 (for κ).

-

Receptor Source: Commercially available membranes from cells expressing human recombinant µ, δ, or κ opioid receptors, or prepared rat brain membranes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, receptor membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the ability of the test compound to activate G-proteins, indicating its agonist or antagonist properties.

-

Materials:

-

Test Compound: this compound

-

Receptor Source: Membranes from cells expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

96-well plates suitable for scintillation counting.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, receptor membranes, GDP, and the test compound.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration or, for SPA, add SPA beads and centrifuge.

-

Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a standard full agonist like DAMGO) using non-linear regression.

-

Spectroscopic and Spectrometric Characterization of 1-Benzyl-N-phenylpiperidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-Benzyl-N-phenylpiperidin-4-amine. The information presented herein is essential for its identification, characterization, and quality control in research and drug development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Spectroscopic and Spectrometric Data

The following tables summarize the available spectroscopic and spectrometric data for this compound. It is important to note that while the existence of this data is confirmed in various databases, detailed peak assignments and coupling constants are not always publicly available. The information has been compiled from sources including PubChem and other chemical databases.[1]

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| Data not publicly available | - | - | Aromatic protons (benzyl and phenyl groups) |

| Data not publicly available | - | - | Piperidine ring protons |

| Data not publicly available | - | - | Benzyl CH2 protons |

| Data not publicly available | - | - | NH proton |

Note: A 1H NMR spectrum for this compound is available from Aldrich Chemical Company, Inc., recorded on a Varian A-60 instrument.[1] However, a detailed analysis of chemical shifts and coupling constants is not provided in the publicly accessible data.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Provisional Assignment |

| Data not publicly available | Aromatic carbons (benzyl and phenyl groups) |

| Data not publicly available | Piperidine ring carbons |

| Data not publicly available | Benzyl CH2 carbon |

Note: A 13C NMR spectrum is available from Aldrich Chemical Company, Inc.[1] Detailed peak assignments are not publicly available.

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| Specific peak data not publicly available | - | N-H stretch (secondary amine) |

| Specific peak data not publicly available | - | C-H stretch (aromatic and aliphatic) |

| Specific peak data not publicly available | - | C=C stretch (aromatic) |

| Specific peak data not publicly available | - | C-N stretch |

Note: An FTIR spectrum, obtained from a melt using a capillary cell, is available from Aldrich Chemical Company, Inc.[1] The general regions of absorption for the expected functional groups are listed.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 266 | Data not publicly available | [M]+ (Molecular Ion) |

| Data not publicly available | - | Fragmentation pattern includes characteristic losses associated with the benzyl and piperidine moieties. |

Note: GC-MS data is available from the NIST Mass Spectrometry Data Center.[1] The molecular ion peak corresponds to the molecular weight of the compound (266.39 g/mol ). A detailed fragmentation analysis is not publicly available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

1H NMR Acquisition: The 1H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.

-

GC Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the gas chromatograph. The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure separation of the analyte from any impurities.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound such as this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Exploration of 1-Benzyl-N-phenylpiperidin-4-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-N-phenylpiperidin-4-amine core scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent analgesics and other centrally acting agents. As a key structural motif in the powerful synthetic opioid fentanyl and its numerous analogs, this chemical entity has been the subject of extensive research to understand its structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications. This technical guide provides a comprehensive exploration of this compound derivatives and analogs, offering detailed experimental protocols for their synthesis and biological evaluation. Quantitative data are presented in structured tables to facilitate comparison, and key experimental and signaling pathways are visualized using diagrams to provide a clear and concise overview for researchers in the field of drug discovery and development.

Introduction

The 4-anilinopiperidine scaffold, and specifically the this compound core, is of significant interest in pharmacology.[1][2] These compounds primarily exert their effects through modulation of the opioid receptor system, a family of G-protein coupled receptors (GPCRs) that includes the mu (µ), delta (δ), and kappa (κ) subtypes.[3][4][5] The mu-opioid receptor (MOR) is the principal target for many clinically used opioid analgesics and is responsible for their profound pain-relieving effects, but also their significant side effects such as respiratory depression and dependence.[3][6]

The exploration of derivatives and analogs of this compound is driven by the need to develop novel ligands with improved pharmacological profiles, such as enhanced potency, greater receptor subtype selectivity, or biased signaling properties that may separate therapeutic effects from adverse reactions.[6][7] This guide will delve into the synthetic methodologies, biological evaluation techniques, and structure-activity relationships that are crucial for the rational design of new chemical entities based on this privileged scaffold.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The most common and versatile method is the reductive amination of a 1-benzyl-4-piperidone precursor with aniline or a substituted aniline.

Synthesis of the Precursor: 1-Benzyl-4-piperidone

A common method for the preparation of 1-benzyl-4-piperidone involves the N-alkylation of 4-piperidone.

Experimental Protocol: N-Alkylation of 4-Piperidone

-

Materials: 4-piperidone monohydrate hydrochloride, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), benzyl bromide, ethyl acetate, water, brine, anhydrous sodium sulfate.

-

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred for 30 minutes at room temperature.

-

Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.

-

The reaction mixture is heated at 65°C for 14 hours.

-

After cooling to room temperature, the mixture is filtered and the filtrate is quenched with ice water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed sequentially with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by crystallization to yield 1-benzyl-4-piperidone.

-

Synthesis of this compound via Reductive Amination

The key step in forming the 4-anilino bond is the reductive amination of 1-benzyl-4-piperidone with aniline.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

-

Materials: 1-benzyl-4-piperidone, aniline, sodium triacetoxyborohydride, dichloroethane (DCE) or dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1 equivalent) and aniline (1.0-1.2 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion. For less reactive amines, a catalytic amount of acetic acid can be added.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

-

A visual representation of the synthetic workflow is provided below.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl and phenyl rings, as well as modifications to the piperidine core. The following table summarizes key SAR findings for a series of analogs, with a focus on their binding affinity for the mu-opioid receptor.

| Compound ID | R1 (N-substituent) | R2 (Anilino-substituent) | R3 (Piperidine-substituent) | µ-Opioid Receptor Ki (nM) |

| 1 | Benzyl | H | H | 240.81[8] |

| 2 | Phenethyl | H | H | 1.2 - 1.4[2] |

| 3 | Benzyl | 4-Fluoro | H | Not specified, but active |

| 4 | Benzyl | H | 3-Methyl | Potency varies with stereochemistry |

| 5 | Phenethyl | 4-Fluoro | H | High affinity |

| 6 | Thiophene-ethyl | H | H | High affinity[2] |

| 7 | Tetrazole-ethyl | H | H | High affinity[2] |

| 8 | Methyl | H | H | ~40-fold lower affinity than phenethyl[9] |

Key SAR Observations:

-

N-substituent (R1): The nature of the substituent on the piperidine nitrogen is critical for high affinity. A phenethyl group is generally optimal for potent mu-opioid receptor binding, as seen in fentanyl.[2] Replacing the phenethyl group with a benzyl group significantly reduces activity.[1][2] Other aromatic bioisosteres, such as thiophene and tetrazole ethyl groups, can maintain high affinity.[2]

-

Anilino-substituent (R2): Substitution on the aniline ring can modulate activity. For instance, a para-fluoro substituent is often well-tolerated and can be found in some potent analogs.

-

Piperidine-substituent (R3): Modifications to the piperidine ring, such as the introduction of a methyl group at the 3-position, can influence both potency and stereoselectivity.[2]

Pharmacological Evaluation

The pharmacological characterization of this compound derivatives typically involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and downstream signaling effects.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay

-

Materials: Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK293 cells), a high-affinity radioligand for the mu-opioid receptor (e.g., [³H]DAMGO), test compounds, incubation buffer, wash buffer, filter plates, scintillation fluid, and a scintillation counter.[10]

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through a filter plate to separate bound from unbound radioligand.

-

The filters are washed with ice-cold wash buffer.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[11]

-

This functional assay measures the ability of a compound to activate G-protein signaling.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Materials: Cell membranes expressing the receptor of interest, [³⁵S]GTPγS, GDP, test compounds, assay buffer, filter plates, and a scintillation counter.[4]

-

Procedure:

-

Cell membranes are pre-incubated with GDP.

-

The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block agonist-stimulated binding.

-

This assay measures the functional consequence of Gαi-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Inhibition Assay

-

Materials: Whole cells expressing the receptor of interest, a phosphodiesterase inhibitor (e.g., IBMX), forskolin (to stimulate adenylyl cyclase), test compounds, and a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][12]

-

Procedure:

-

Cells are pre-treated with a phosphodiesterase inhibitor.

-

The cells are then incubated with varying concentrations of the test compound.

-

Forskolin is added to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection method.

-

Agonists of Gαi-coupled receptors will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

-

A general workflow for these key in vitro assays is depicted below.

References

- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 3. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Item - Structureâactivity relationships of opioid ligands - Loughborough University - Figshare [repository.lboro.ac.uk]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. rsc.org [rsc.org]

- 9. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-Benzyl-N-phenylpiperidin-4-amine

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine (4-ANPP), is a chemical intermediate and a known impurity in the synthesis of fentanyl and its analogs. Its detection and quantification are crucial for forensic investigations, toxicological studies, and quality control in the pharmaceutical industry. This document provides detailed application notes and protocols for the analytical determination of this compound using various chromatographic techniques. The methodologies outlined are intended for researchers, scientists, and drug development professionals.

Analytical Methods Overview

Several analytical techniques are suitable for the detection and quantification of this compound. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.